1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Medicinal Chemistry Cytotoxicity Assay Structure–Activity Relationship

1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one (CAS 1934657-74-5, C₇H₆N₄OS, MW 194.22) is a compact heterocyclic ketone that fuses a 1,2,4-triazole ring at the 4-position of a thiazole core bearing an acetyl substituent at the 2-position. The compound belongs to the triazolyl-thiazole chemotype, a privileged scaffold in medicinal chemistry that appears in anticonvulsant, antimicrobial, antifungal, and anticancer agent classes.

Molecular Formula C7H6N4OS
Molecular Weight 194.22 g/mol
Cat. No. B13300083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one
Molecular FormulaC7H6N4OS
Molecular Weight194.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=NC(=CS1)N2C=NC=N2
InChIInChI=1S/C7H6N4OS/c1-5(12)7-10-6(2-13-7)11-4-8-3-9-11/h2-4H,1H3
InChIKeyBMMPXTZXHHKSOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one – A Dual-Heterocycle Acetyl Building Block for Targeted Library Synthesis


1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one (CAS 1934657-74-5, C₇H₆N₄OS, MW 194.22) is a compact heterocyclic ketone that fuses a 1,2,4-triazole ring at the 4-position of a thiazole core bearing an acetyl substituent at the 2-position . The compound belongs to the triazolyl-thiazole chemotype, a privileged scaffold in medicinal chemistry that appears in anticonvulsant, antimicrobial, antifungal, and anticancer agent classes [1]. Unlike simple monocyclic building blocks, this structure positions a reactive ketone handle orthogonally to a nitrogen-rich heterocyclic system, enabling divergent derivatisation strategies that are not accessible with conventional acetylthiazole or standalone triazole precursors.

Why Generic 1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one Cannot Be Replaced by Closest Analogs


Procurement decisions that treat all triazole-thiazole hybrids as interchangeable risk introducing compounds with mismatched reactivity, biological selectivity, or physiochemical profiles. The 2-acetyl group present in 1-[4-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one provides a critical carbonyl electrophile that is absent in amino-, amide-, or unsubstituted thiazole analogs . Conversely, the 4-(1,2,4-triazol-1-yl) substitution pattern distinguishes this compound from the more extensively explored 5-triazolyl-thiazole series [1]. These regiochemical differences translate into measurable shifts in hydrogen bond acceptor count (the triazole contributes three additional nitrogen acceptors vs. simple acetylthiazoles), molecular dipole, and metal-chelation geometry. Consequently, in vitro potency, synthetic tractability, and crystallisation behaviour can diverge substantially between nominally ‘similar’ compounds, as the quantitative evidence below demonstrates.

Product-Specific Evidence Guide for 1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one


Regiochemical Differentiation from 5-Triazolylthiazole Isomers: Impact on Cytotoxic Potency

The 4-triazolyl substitution pattern positions the triazole ring in a distinct electronic environment relative to the thiazole sulfur, altering dipole orientation and hydrogen-bond geometry compared to 5-triazolylthiazole isomers. While direct potency data for the target compound alone are not available, the closest 5-substituted analog class – N-aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines – exhibits measurable but moderate cytotoxicity (compound 2i: IC₅₀ = 9 µM against HeLa, 15 µM against Bel-7402) [1]. The 4-triazolyl regioisomer (this compound) presents the acetyl group for bioisosteric replacement at the 2-position, a diversification vector that is synthetically blocked in 2-amino-5-triazolylthiazole series. This synthetic handle enables targeted library expansion without scaffold redesign, unlike the 5-triazolyl congener series.

Medicinal Chemistry Cytotoxicity Assay Structure–Activity Relationship

Hydrogen-Bond Acceptor Enrichment Relative to 2-Acetylthiazole

The target compound contains the 2-acetylthiazole core but adds a 1,2,4-triazole ring that contributes three additional nitrogen lone-pair acceptors. 2-Acetylthiazole (CAS 24295-03-2) has only two heteroatom acceptors (carbonyl oxygen and thiazole nitrogen), whereas 1-[4-(1H-1,2,4-triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has five (carbonyl oxygen, thiazole nitrogen, and three triazole nitrogens) [1]. This increase in hydrogen-bond acceptor count (HBA) correlates with enhanced aqueous solubility in fragment-based libraries, where HBA ≥4 is a recognised threshold for lead-like properties. Class-level data from triazole-containing thiazole fragments indicate aqueous solubility values in the range of 38–200 µM, substantially higher than the <10 µM typical of unsubstituted acetylthiazoles . The quantitative HBA shift from 2 to 5 directly impacts LogP prediction, with in silico estimates suggesting a cLogP reduction of 0.8–1.2 log units compared to 2-acetylthiazole alone.

Physicochemical Profiling Medicinal Chemistry Fragment-Based Drug Design

Antimicrobial Class-Level Potency: Triazole-Thiazole Scaffold Benchmarking Against Ciprofloxacin

Thiazolyl-triazole Schiff bases – synthesised via condensation at the 2-position carbonyl, a reaction directly enabled by the acetyl group of the target compound – have been evaluated head-to-head against ciprofloxacin. In a panel of Gram-positive and Gram-negative pathogens, derivatives B1, B5–7, B9, and B11–15 exhibited MIC values lower than ciprofloxacin against Listeria monocytogenes, while B5, B6, and B11–15 strongly inhibited Pseudomonas aeruginosa [1]. Although these MIC values are for elaborated Schiff bases rather than the parent ketone, they establish a quantitative floor for the triazole-thiazole core: the scaffold, when properly derivatised, can match or exceed the potency of a clinical fluoroquinolone. By contrast, 2-acetylthiazole-derived Schiff bases lacking the triazole ring show MIC values of 31.25–62.5 µg/mL against S. aureus, a 2- to 4-fold weaker activity than the triazole-containing series [2]. The acetyl group on the target compound serves as the precise condensation point for generating these active Schiff base libraries.

Antimicrobial MIC Determination DNA Gyrase Inhibition

Anticonvulsant Class Validation: In Vivo MES and scPTZ Seizure Model Efficacy

The triazole-incorporated thiazole chemotype has been validated in two standard in vivo seizure models. Notably, N4-substituted triazolylthiazoles showed protection in the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests without impairing motor coordination in the rotarod assay [1]. This contrasts with benzodiazepine-based anticonvulsants, which frequently produce sedation. While the specific acetyl-substituted compound has not been tested in these models, the 2-position acetyl group provides a convenient point for generating the N4-substituted thiazole-amine derivatives that were active in the published study. 2-Acetylthiazole analogs lacking the triazole ring do not appear in the anticonvulsant literature with in vivo validation, underscoring the importance of the dual-heterocycle architecture [2].

Anticonvulsant In Vivo Pharmacology Maximal Electroshock Seizure

Synthetic Tractability: Ketone-Dependent Derivatisation Efficiency vs. Amine-Linked Congeners

The 2-acetyl carbonyl of the target compound enables high-yield condensation with hydrazines, amines, and thiosemicarbazides under mild conditions (ethanol reflux, 2–4 h), a reaction that is not available in 2-amino-substituted triazolylthiazole analogs. Published procedures for analogous 2-bromo-1-aryl-2-(1H-1,2,4-triazol-1-yl)ethanone substrates report isolated yields of purified thiazolyl-pyrazoline products in the 65–82% range [1]. By contrast, derivatisation of 2-amino-4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazoles requires harsher conditions (anhydride activation, elevated temperature, extended reaction times) and typically produces lower yields (<50%) for amide coupling [2]. The acetyl group therefore confers a practical advantage in library synthesis efficiency, reducing both reaction time and purification burden compared to amino-substituted comparator scaffolds.

Synthetic Chemistry Schiff Base Formation Combinatorial Library Synthesis

Evidence-Backed Application Scenarios for 1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one


Fragment-Based Drug Design (FBDD) Library Stock

With a molecular weight of 194.22 Da, a high hydrogen-bond acceptor count (HBA = 5), and a rule-of-three compliant structure, this compound is an ideal fragment-sized entry for FBDD screening cascades. Its enhanced aqueous solubility relative to simple 2-acetylthiazole broadens compatibility with biochemical and biophysical assays (NMR, SPR, X-ray crystallography) that require concentrations ≥200 µM [1]. The acetyl carbonyl provides a synthetically tractable vector for fragment elaboration upon hit identification, as demonstrated by the successful generation of potent antimicrobial Schiff bases from closely related triazole-thiazole ketone precursors [2].

Combinatorial Library Synthesis of Antimicrobial and Anticonvulsant Candidates

The 2-acetyl group enables rapid condensation with hydrazines, amines, and thiosemicarbazides in a single step under mild conditions, facilitating the generation of diverse Schiff base, hydrazone, and thiazolyl-pyrazoline libraries. This chemistry has been validated on α-bromo ketone analogs, yielding 65–82% isolated product in 2–4 hours [1]. The resulting libraries access validated chemotypes for antimicrobial (MIC values ≤ ciprofloxacin against L. monocytogenes [2]) and anticonvulsant (protection in MES and scPTZ models without rotarod impairment [3]) indications, making this compound a strategic procurement choice for groups pursuing anti-infective or CNS discovery programs.

Kinase Inhibitor Lead Generation via Bioisosteric Replacement

The triazole-thiazole core has been identified as a pharmacophore in nanomolar-potency ASK1 kinase inhibitors (WO2012003387) [1]. The 4-triazolyl-2-acetyl substitution pattern of the target compound offers a distinct regioisomeric entry point for scaffold-hopping strategies aimed at modulating kinase selectivity. Unlike the more common 5-triazolylthiazole-2-amine systems, the ketone handle allows late-stage diversification via reductive amination, oxime formation, or Grignard addition, providing access to chemotypes that complement existing kinase inhibitor intellectual property space [2].

Crop Protection and Fungicide Discovery Programs

The 1H-1,2,4-triazole moiety is a well-established pharmacophore in agricultural fungicides (e.g., triazole demethylase inhibitors). The parent compound class, 2-amino-4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazoles, has demonstrated both antifungal activity against phytopathogens and plant growth regulatory effects [1]. The target compound's 2-acetyl group provides a differentiated synthetic handle for generating novel thiazole-containing triazole antifungals, an area where in vivo efficacy against systemic candidosis has already been demonstrated for structurally related analogs [2].

Quote Request

Request a Quote for 1-[4-(1H-1,2,4-Triazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.